trans-1-Cbz-4-fluoro-3-hydroxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Cbz-4-fluoro-3-hydroxypiperidine: is a chemical compound characterized by its unique structure, which includes a piperidine ring with a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a carbobenzyloxy (Cbz) protecting group at the 1-position. This compound is of interest in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Cbz-4-fluoro-3-hydroxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the reaction of 4-fluorobutanone with ethylenediamine to form the piperidine core, followed by selective functionalization at the desired positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorine atom can be reduced to form a hydrogen atom.
Substitution: The Cbz group can be removed through hydrogenolysis, and other substituents can be introduced at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Hydrogenolysis is often carried out using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-oxopiperidine.
Reduction: Formation of 4-hydroxy-3-fluoropiperidine.
Substitution: Removal of the Cbz group to yield 4-fluoro-3-hydroxypiperidine.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-1-Cbz-4-fluoro-3-hydroxypiperidine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
trans-1-Cbz-3-fluoro-4-hydroxypiperidine: Similar structure but with the fluorine and hydroxyl groups swapped.
trans-1-Cbz-4-hydroxypiperidine: Lacks the fluorine atom.
trans-1-Cbz-3-hydroxypiperidine: Lacks the fluorine atom.
Uniqueness: The presence of both the fluorine and hydroxyl groups in the trans-1-Cbz-4-fluoro-3-hydroxypiperidine compound provides unique chemical properties that distinguish it from its analogs. These properties can influence its reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
benzyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBFJUNWIWJEJJ-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1F)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.